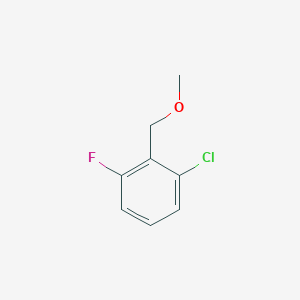

1-Chloro-3-fluoro-2-(methoxymethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJYGHFEHQKZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Chloro 3 Fluoro 2 Methoxymethyl Benzene

Aromatic Reactivity Profile of the Halogenated Benzene (B151609) Core

The benzene ring of 1-chloro-3-fluoro-2-(methoxymethyl)benzene is substituted with two deactivating, ortho-, para-directing halogens and one activating, ortho-, para-directing methoxymethyl group. This combination of substituents creates a nuanced landscape for aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. msu.edu

Substituent Effects:

Halogens (-F, -Cl): Fluorine and chlorine are electron-withdrawing through their inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. However, they are electron-donating through resonance, which directs incoming electrophiles to the ortho and para positions. msu.edu In terms of reactivity for EAS, fluorobenzene (B45895) is considered to have a rate of reaction similar to benzene. researchgate.net

Methoxymethyl group (-CH₂OCH₃): This group is considered activating. The methylene (B1212753) spacer prevents the oxygen's lone pairs from directly conjugating with the ring, but the group as a whole is ortho-, para-directing. The methoxymethyl cation (CH₃OCH₂⁺) is a known electrophile in certain chloromethylation reactions. acs.org

Directing Effects on this compound: The positions on the benzene ring are C4, C5, and C6. We must consider the directing influence of each substituent to predict the likely site of electrophilic attack.

The methoxymethyl group at C2 directs ortho (C3, which is blocked) and para (C5).

The fluoro group at C3 directs ortho (C2 and C4) and para (C6).

The chloro group at C1 directs ortho (C2 and C6) and para (C4).

Combining these effects, positions C4 and C6 are the most activated for electrophilic substitution, as they receive directing effects from multiple substituents. Position C5 is activated by the methoxymethyl group but deactivated by the meta-relationship to the halogens. Therefore, a mixture of products is expected, with substitution at C4 and C6 likely predominating.

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C4 | Ortho to -F (activating), Para to -Cl (activating) | High |

| C5 | Para to -CH₂OCH₃ (activating), Meta to -F & -Cl (neutral/deactivating) | Moderate |

| C6 | Ortho to -Cl (activating), Para to -F (activating) | High |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups at the ortho and/or para positions. chemistrysteps.comlibretexts.org The mechanism typically involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. youtube.com

Leaving Group Ability: In SNAr reactions, the leaving group ability of halogens is the reverse of that seen in SN1/SN2 reactions, with fluoride (B91410) being the best leaving group and iodide the worst (F > Cl > Br > I). chemistrysteps.com This is because the highly electronegative fluorine atom strongly stabilizes the intermediate carbanion.

Activating Groups: Strong electron-withdrawing groups (like -NO₂) are necessary to make the ring sufficiently electron-deficient to be attacked by a nucleophile. youtube.com

Reactivity of this compound: The subject molecule lacks strong nitro- or cyano-type activating groups. The halogens themselves are inductively electron-withdrawing, and having multiple halogens can increase the rate of SNAr. acgpubs.org However, the methoxymethyl group is generally considered electron-donating, which would disfavor SNAr. Given this, SNAr reactions on this compound would likely require harsh conditions. If substitution does occur, the fluoride at C3 would be the more likely leaving group compared to the chloride at C1, due to its superior ability to stabilize the transition state. chemistrysteps.comacgpubs.org

| Feature | Role in SNAr | Impact on this compound |

| Fluoro Group | Good leaving group; inductively withdrawing | Potentially facilitates substitution at C3 |

| Chloro Group | Poorer leaving group than fluoro; inductively withdrawing | Less likely to be substituted than fluoro |

| Methoxymethyl Group | Electron-donating | Deactivates the ring towards nucleophilic attack |

| Overall Reactivity | Low without strong activating groups | Reaction is expected to be difficult and require forcing conditions |

Transformations Involving the Methoxymethyl Functional Group

The methoxymethyl (MOM) ether is a common protecting group for alcohols in organic synthesis due to its stability under many conditions. wikipedia.org Its reactivity is central to the chemical utility of this compound.

The cleavage of a MOM ether unmasks the underlying alcohol, in this case, a benzyl (B1604629) alcohol derivative. This transformation is typically achieved under acidic conditions. youtube.com

Mechanism: The general mechanism for the acidic cleavage of ethers involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (ROH). masterorganicchemistry.com For MOM ethers, this is followed by the cleavage of a C-O bond.

Reagents: A variety of Brønsted and Lewis acids can be used to deprotect MOM ethers. The choice of reagent allows for tuning the reaction conditions from harsh to mild. tandfonline.com Aromatic MOM ethers can exhibit different reactivity compared to aliphatic ones. nih.govacs.org

| Reagent Class | Examples | Conditions | Reference |

| Brønsted Acids | HCl, Pyridinium p-toluenesulfonate (PPTS) | Protic solvents | tandfonline.com |

| Lewis Acids | TiCl₄, Me₂BBr, Trimethylsilyl bromide (TMSBr) | Aprotic solvents, often at low temperatures | masterorganicchemistry.comtandfonline.com |

| Specialized Reagents | CBr₄/PPh₃, Trialkylsilyl triflate/2,2'-Bipyridyl | Mild, non-acidic or slightly thermal conditions | tandfonline.comnih.gov |

The deprotection of this compound would yield (2-chloro-6-fluorophenyl)methanol.

Beyond simple cleavage to the alcohol, the methoxymethyl group can be transformed into other functional groups. This expands the synthetic utility of the parent molecule.

Direct Conversion to Other Ethers: It has been demonstrated that aromatic MOM ethers can be directly converted into other silyl (B83357) ethers. For example, treatment with triethylsilyl triflate (TESOTf) and 2,2'-bipyridyl can transform an aromatic MOM ether directly into a triethylsilyl (TES) ether. nih.govacs.org This type of transformation avoids the isolation of the potentially sensitive intermediate alcohol.

Oxidation to Aldehyde/Carboxylic Acid: While cleavage gives the primary alcohol, subsequent oxidation of this alcohol would provide the corresponding aldehyde (2-chloro-6-fluorobenzaldehyde) or carboxylic acid (2-chloro-6-fluorobenzoic acid), depending on the oxidant used.

Conversion to Alkylating Agents: The intermediate alcohol can be converted into a good leaving group, such as a tosylate or a halide (e.g., a benzyl bromide), creating a reactive electrophile for subsequent substitution reactions. mit.eduub.edu

| Transformation | Reagents/Steps | Product Functional Group |

| Deprotection | Acid (e.g., HCl, TMSBr) | Alcohol (-CH₂OH) |

| Silyl Ether Formation | TESOTf, 2,2'-bipyridyl | Silyl Ether (-CH₂OTES) |

| Oxidation (via alcohol) | PCC (for aldehyde), KMnO₄ (for acid) | Aldehyde (-CHO), Carboxylic Acid (-COOH) |

| Halogenation (via alcohol) | PBr₃ | Benzyl Halide (-CH₂Br) |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the substituents or the aromatic ring itself.

Oxidation:

Side-Chain Oxidation: The methoxymethyl group is the most likely site of oxidation under controlled conditions. As mentioned, cleavage followed by oxidation of the resulting benzylic alcohol can yield the aldehyde or carboxylic acid. Direct oxidation of the ether to an ester is also a possibility but is generally less common.

Ring Oxidation: The electron-rich aromatic ring can be oxidized under harsh conditions, often leading to ring-opening and degradation products. The presence of deactivating halogens offers some stability against oxidative degradation compared to more activated systems.

Reduction:

Dehalogenation: The carbon-chlorine bond can be cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C). This would replace the chlorine atom with a hydrogen atom, yielding 1-fluoro-3-(methoxymethyl)benzene (B1602022). Reductive dehalogenation is a common transformation in organic synthesis.

Ring Reduction: The aromatic ring can be reduced to a cyclohexane (B81311) derivative under forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst. This is a much more powerful reduction than that required for dehalogenation.

Ether Cleavage: Some reducing agents, particularly those with strong Lewis acidic character, can also effect the cleavage of the methoxymethyl ether.

| Reaction Type | Target | Common Reagents | Potential Product |

| Oxidation | Methoxymethyl Group (via alcohol) | PCC, KMnO₄, H₂CrO₄ | 2-Chloro-6-fluorobenzaldehyde or 2-Chloro-6-fluorobenzoic acid |

| Reduction | Chloro Group | H₂, Pd/C, NaBH₄/NiCl₂ | 1-Fluoro-3-(methoxymethyl)benzene |

| Reduction | Aromatic Ring | H₂ (high pressure), Rh/C | 1-Chloro-3-fluoro-2-(methoxymethyl)cyclohexane |

Oxidative Transformations of Halogenated Methoxymethylbenzenes

The oxidation of the methoxymethyl moiety can lead to the formation of the corresponding aldehyde or, with more potent oxidizing agents or harsher conditions, the carboxylic acid. A common and effective reagent for the oxidation of benzylic ethers to aldehydes is potassium permanganate (B83412) (KMnO₄). The controlled oxidation of a methoxymethyl group on a benzene ring is a known transformation in organic synthesis. For instance, the oxidation of the methoxymethyl group can yield aldehydes, which are useful intermediates in polymer chemistry. sigmaaldrich.com

The general transformation can be represented as follows:

Scheme 1: Proposed oxidation of this compound to 1-Chloro-3-fluoro-2-formylbenzene.

The reaction conditions for such oxidations are critical to achieving the desired product selectivity. Factors such as the choice of solvent, reaction temperature, and the stoichiometry of the oxidizing agent play a crucial role in preventing over-oxidation to the carboxylic acid. While specific yields for the target molecule are not documented, similar oxidations on related substrates suggest that moderate to good yields are achievable under optimized conditions.

Table 1: Potential Oxidative Transformation of this compound This table is based on the general reactivity of related compounds.

| Reactant | Reagent | Expected Product |

| This compound | Potassium Permanganate (KMnO₄) | 1-Chloro-3-fluoro-2-formylbenzene |

Reductive Dehalogenation and Other Reduction Reactions

The halogen substituents on the aromatic ring of this compound can be removed through reductive dehalogenation. This type of reaction is typically achieved through catalytic hydrogenation. The use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas (H₂) is a standard method for the reduction of aryl halides. sigmaaldrich.com

The selective removal of one halogen over another (e.g., chlorine vs. fluorine) can be challenging and is dependent on the specific catalyst and reaction conditions employed. Generally, the carbon-chlorine bond is more susceptible to hydrogenolysis than the carbon-fluorine bond due to its lower bond dissociation energy.

Scheme 2: Proposed reductive dehalogenation of this compound.

In addition to dehalogenation, the methoxymethyl group itself can be subject to reduction, potentially leading to the formation of a methyl group under forcing conditions, although this is generally a less facile process than dehalogenation.

Table 2: Potential Reductive Transformations of this compound This table is based on the general reactivity of related compounds.

| Reactant | Reagent/Catalyst | Expected Major Product |

| This compound | H₂ / Pd/C | 3-Fluoro-2-(methoxymethyl)benzene |

Mechanistic Insights and Computational Studies

Understanding the detailed mechanisms of these transformations is crucial for optimizing reaction conditions and extending their applicability. Modern analytical techniques and computational chemistry provide powerful tools for these investigations.

Elucidation of Reaction Mechanisms via Spectroscopic Monitoring

The progress of chemical reactions, including the transformations of halogenated methoxymethylbenzenes, can be monitored in real-time using in-situ spectroscopic techniques. Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying reaction intermediates and determining reaction kinetics.

In-situ FTIR Spectroscopy: This technique allows for the continuous monitoring of the concentrations of reactants, intermediates, and products by observing changes in their characteristic vibrational frequencies. For example, the oxidation of the methoxymethyl group to an aldehyde would be accompanied by the appearance of a strong carbonyl (C=O) stretching band in the IR spectrum, typically around 1700 cm⁻¹.

In-situ NMR Spectroscopy: NMR provides detailed structural information about the species present in a reaction mixture. By acquiring NMR spectra at various time points, it is possible to track the disappearance of reactant signals and the appearance of product signals, providing quantitative data for kinetic analysis. For fluorinated compounds like this compound, ¹⁹F NMR can be a particularly powerful tool for monitoring changes at the fluorine-substituted position. Studies on related fluorinated derivatives have demonstrated the utility of ¹⁹F NMR in tracking reactions. montclair.edu

While specific spectroscopic monitoring studies on this compound are not documented, the principles of these techniques are broadly applicable to its reaction chemistry.

Computational Modeling of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. DFT calculations can provide valuable insights into the structures and energies of reactants, products, intermediates, and, crucially, transition states.

Transition State Analysis: By modeling the potential energy surface of a reaction, computational chemists can identify the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. For instance, DFT studies on the oxidation of similar aromatic compounds have been used to model the transition states of key steps, such as hydrogen abstraction. acs.org

Intermediate Stability: The relative energies of potential intermediates can also be calculated, helping to determine the most likely reaction pathway. For example, in the study of related reactions, DFT calculations have been used to assess the stability of various intermediates. acs.org

For the reactions of this compound, DFT calculations could be employed to:

Model the transition state for the oxidation of the methoxymethyl group.

Investigate the relative ease of cleavage of the C-Cl versus the C-F bond during reductive dehalogenation.

Predict the spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) of reactants, intermediates, and products to aid in their experimental identification.

While specific computational studies on this compound are not found in the literature, the application of these methods to analogous systems demonstrates their potential to provide a deep, quantitative understanding of its reactivity.

Spectroscopic Characterization and Computational Analysis of 1 Chloro 3 Fluoro 2 Methoxymethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for assigning the structure of 1-Chloro-3-fluoro-2-(methoxymethyl)benzene. The substitution pattern on the benzene (B151609) ring and the presence of the methoxymethyl group give rise to a unique set of signals in both spectra.

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. jove.com The specific chemical shifts and coupling patterns are influenced by the electronic effects of the chloro, fluoro, and methoxymethyl substituents. The protons of the methoxymethyl group will appear as distinct signals in the upfield region. The methylene (B1212753) (-CH₂-) protons are expected around δ 4.0–4.5 ppm, while the methoxy (B1213986) (-OCH₃) protons will likely resonate around δ 3.3–3.8 ppm. The integration of these signals would correspond to the number of protons in each environment (e.g., 3H for the aromatic protons, 2H for the methylene, and 3H for the methoxy).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Aromatic carbons typically resonate between δ 110-160 ppm. jove.com The carbons directly bonded to the electronegative halogen atoms (Cl and F) will show characteristic shifts. The carbon bearing the fluorine atom will exhibit a large one-bond coupling (¹JCF), which is a key identifying feature. The carbons of the methoxymethyl group will appear in the more upfield region of the spectrum. The presence of electron-donating or electron-withdrawing substituents influences the chemical shifts of the aromatic carbons in predictable ways, aiding in the assignment of the ortho, meta, and para positions relative to each substituent. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are relative to TMS and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |

|---|---|---|---|

| Aromatic CH | ~ 7.0 - 7.5 | ~ 115 - 135 | Multiplets due to H-H and H-F coupling |

| C-Cl | - | ~ 130 - 140 | Singlet or doublet due to coupling with F |

| C-F | - | ~ 155 - 165 | Large ¹JCF coupling |

| C-CH₂OCH₃ | - | ~ 125 - 135 | Singlet or doublet due to coupling with F |

| -CH₂- | ~ 4.0 - 4.5 | ~ 65 - 75 | Singlet or doublet due to long-range coupling |

| -OCH₃ | ~ 3.3 - 3.8 | ~ 55 - 65 | Singlet |

¹⁹F NMR spectroscopy is a powerful technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govwikipedia.org It offers a wide range of chemical shifts, which are highly sensitive to the electronic environment, making it an excellent tool for structural confirmation of fluorinated aromatic systems. nih.govicpms.cz

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the other substituents on the aromatic ring. In fluorobenzenes, the chemical shifts typically range from -100 to -200 ppm. icpms.cz The precise chemical shift can help to confirm the substitution pattern. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (H-F coupling) can be observed in the ¹H NMR spectrum, providing additional structural information. wikipedia.org Computational methods are also increasingly used to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in the assignment of complex spectra. nih.govresearchgate.netfigshare.com

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the structure of complex molecules by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between protons on the aromatic ring. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively assign the chemical shifts of the protonated aromatic carbons and the methylene (-CH₂-) carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. For example, it could show through-space correlations between the methylene protons and the protons on the aromatic ring at positions 3 and 1, confirming the substitution pattern.

Vibrational and Mass Spectrometry for Molecular Characterization

Vibrational and mass spectrometric techniques provide complementary information to NMR, confirming the presence of specific functional groups and determining the molecular weight and fragmentation patterns.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The absorption of IR radiation causes vibrations of molecular bonds, and the frequencies of these absorptions are characteristic of the bond type.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxymethyl group would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: The strong absorption from the C-O ether linkage in the methoxymethyl group is expected in the range of 1050-1250 cm⁻¹.

C-F stretching: The C-F bond will give rise to a strong absorption, typically in the 1100-1200 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is found in the lower frequency region, typically between 600-800 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

| Bond | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H | Aromatic | 3000 - 3100 | Medium |

| C-H | Aliphatic (-CH₂OCH₃) | 2850 - 3000 | Medium |

| C=C | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O | Ether | 1050 - 1250 | Strong |

| C-F | Aryl Fluoride (B91410) | 1100 - 1200 | Strong |

| C-Cl | Aryl Chloride | 600 - 800 | Medium to Strong |

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₈ClFO), the molecular weight is 174.60 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 176 with approximately one-third the intensity of the M⁺ peak would be a characteristic feature confirming the presence of one chlorine atom.

The fragmentation pattern provides further structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 143.

Loss of the methoxymethyl group: Cleavage of the C-C bond between the ring and the side chain could lead to a fragment at m/z 129.

Formation of a tropylium-like ion: Rearrangement and fragmentation are common in aromatic compounds. youtube.com

Loss of chlorine or fluorine: The loss of halogen atoms can also be observed.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 174/176 | Molecular Ion [M]⁺ | [C₈H₈ClFO]⁺ |

| 143/145 | [M - OCH₃]⁺ | [C₇H₅ClFO]⁺ |

| 129/131 | [M - CH₂OCH₃]⁺ | [C₆H₃ClF]⁺ |

| 45 | [CH₂OCH₃]⁺ | [C₂H₅O]⁺ |

Computational Chemistry Approaches for Structure-Reactivity Relationships

Computational chemistry serves as a powerful tool for elucidating the intricate relationships between the three-dimensional structure of a molecule and its chemical behavior. For a substituted aromatic compound like this compound, computational methods provide insights that are often difficult to obtain through experimental means alone. These approaches allow for the detailed examination of electronic properties, conformational flexibility, and spectroscopic signatures. While specific computational studies on this compound are not extensively documented in publicly available research, the principles and findings from studies on analogous halogenated and alkoxy-substituted benzene derivatives offer a robust framework for understanding its likely characteristics. By applying established computational models, it is possible to predict its reactivity, molecular dynamics, and spectroscopic profile with a high degree of confidence.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state energy, electron density distribution, and other critical electronic properties that govern a molecule's reactivity.

For this compound, DFT calculations can elucidate the influence of the chloro, fluoro, and methoxymethyl substituents on the electronic environment of the benzene ring. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors. Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Benzenes from DFT Calculations This table presents typical data ranges for electronic properties of substituted benzene derivatives, analogous to this compound, as specific values for the title compound are not available in the cited literature.

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 to -8.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 7.0 eV |

| Dipole Moment (µ) | A measure of the net molecular polarity arising from charge distribution. | 1.5 to 3.0 Debye |

Data synthesized from principles discussed in cited literature. researchgate.netsciencepublishinggroup.com

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, a key area of interest is the conformational flexibility of the methoxymethyl side chain. The rotation around the C-C and C-O bonds of this group can lead to various conformers with different energies and spatial orientations. MD simulations can track the torsional angles of this side chain, revealing the most populated (i.e., most stable) conformations and the energy barriers between them. This information is critical for understanding how the molecule presents itself for interaction with other molecules, such as solvents or biological receptors.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol), one can observe how the solute and solvent molecules arrange themselves and interact. These simulations can provide data on radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from an atom of the solute. Research on other halogenated compounds has utilized MD simulations to investigate properties like solubility and the molecule's behavior in different environments. chemrxiv.org This approach helps in understanding how the chlorine, fluorine, and methoxymethyl groups influence the molecule's solubility and its ability to form hydrogen bonds or engage in other non-covalent interactions.

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structure and assignments. nih.gov This synergy between theory and experiment is crucial for the unambiguous characterization of complex molecules.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule. For this compound, this would involve calculating the harmonic frequencies of its fundamental vibrational modes. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be matched to experimental peaks in the Infrared (IR) and Raman spectra. chemrxiv.org This allows for a detailed assignment of spectral bands to specific atomic motions, such as C-Cl, C-F, C-O, and aromatic C-H stretching and bending vibrations. Studies on related molecules like 3-chloro-4-fluoronitrobenzene (B104753) have shown excellent agreement between experimental and DFT-calculated vibrational frequencies. prensipjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can also predict NMR chemical shifts (¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method, typically used within a DFT framework, is effective for this purpose. prensipjournals.com By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the chemical shifts relative to a standard (e.g., tetramethylsilane). For this compound, this would help in assigning the specific resonances in the ¹H and ¹³C NMR spectra to the correct protons and carbon atoms in the molecule, which can be complex due to the asymmetric substitution pattern. The accuracy of these predictions provides strong evidence for the proposed molecular structure.

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) This table compares theoretically predicted frequency ranges for key functional groups with typical experimental values observed for analogous substituted benzenes.

| Vibrational Mode | Functional Group | Typical Calculated Range (DFT) | Typical Experimental Range |

| C-H Stretch (Aromatic) | Aromatic Ring | 3050 - 3150 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 2900 - 3000 | 2850 - 2980 |

| C-O Stretch | Ether Linkage | 1070 - 1270 | 1050 - 1250 |

| C-F Stretch | Fluoro-Aromatic | 1150 - 1250 | 1100 - 1200 |

| C-Cl Stretch | Chloro-Aromatic | 650 - 800 | 600 - 800 |

Data synthesized from principles and values reported in cited literature. prensipjournals.com

Synthesis and Functional Applications of 1 Chloro 3 Fluoro 2 Methoxymethyl Benzene Derivatives

Design and Synthesis of Structurally Modified Analogues

The chemical architecture of 1-chloro-3-fluoro-2-(methoxymethyl)benzene provides a template for the generation of a diverse library of derivatives. Modifications can be systematically introduced at various positions on the benzene (B151609) ring and on the methoxymethyl substituent, allowing for the fine-tuning of the molecule's steric and electronic properties.

Variations in Halogenation Pattern and Position

The existing chloro and fluoro substituents on the benzene ring of this compound can be augmented or replaced to create a range of halogenated analogues. Electrophilic aromatic substitution reactions are a primary method for introducing additional halogen atoms. The directing effects of the existing substituents (chloro, fluoro, and methoxymethyl groups) will influence the position of the incoming halogen. For instance, further chlorination or bromination would likely be directed to the positions activated by the existing groups.

Alternatively, nucleophilic aromatic substitution can be employed to replace the existing chlorine or fluorine atoms, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups. A more common approach involves the synthesis of analogues from different starting materials, allowing for the strategic placement of various halogens around the ring. For example, starting with a different dihalobenzene and introducing the methoxymethyl group would allow for the synthesis of isomers not easily accessible through direct substitution on the parent compound.

Table 1: Potential Halogenated Analogues of this compound

| Compound Name | Potential Synthetic Route | Key Reagents |

| 1,4-Dichloro-3-fluoro-2-(methoxymethyl)benzene | Electrophilic chlorination of this compound | Cl₂, Lewis Acid (e.g., FeCl₃) |

| 1-Bromo-3-fluoro-2-(methoxymethyl)benzene | From a bromofluoroaniline precursor via diazotization and Sandmeyer reaction, followed by methoxymethylation. | 1. NaNO₂, HBr; 2. CuBr; 3. Formaldehyde, Methanol |

| 1-Chloro-3,5-difluoro-2-(methoxymethyl)benzene | Starting from 1,3,5-trifluorobenzene, selective lithiation and reaction with an electrophilic chlorine source, followed by introduction of the methoxymethyl group. | 1. n-BuLi; 2. C₂Cl₆; 3. Formaldehyde, Methanol |

Modification and Elaboration of the Methoxymethyl Group

The methoxymethyl group (–CH₂OCH₃) is a versatile handle for further synthetic transformations. The ether linkage can be cleaved under acidic conditions to yield the corresponding benzyl (B1604629) alcohol, 2-chloro-6-fluorobenzyl alcohol. This alcohol can then be subjected to a wide array of reactions.

Oxidation of the benzyl alcohol would provide the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde, a valuable building block for the synthesis of more complex molecules through reactions such as Wittig olefination or reductive amination. Further oxidation would yield 2-chloro-6-fluorobenzoic acid.

The methoxy (B1213986) group itself can be exchanged for other alkoxy groups by treatment with different alcohols under acidic or Lewis acidic conditions. This allows for the introduction of longer alkyl chains or functionalized alkoxy groups, thereby modifying the lipophilicity and steric bulk of the side chain.

Table 2: Synthetic Elaboration of the Methoxymethyl Group

| Starting Material | Reaction Type | Product | Typical Reagents |

| This compound | Ether Cleavage | 2-Chloro-6-fluorobenzyl alcohol | HBr, HCl, BBr₃ |

| 2-Chloro-6-fluorobenzyl alcohol | Oxidation | 2-Chloro-6-fluorobenzaldehyde | PCC, DMP |

| 2-Chloro-6-fluorobenzaldehyde | Oxidation | 2-Chloro-6-fluorobenzoic acid | KMnO₄, H₂CrO₄ |

| This compound | Transetherification | 1-Chloro-2-(ethoxymethyl)-3-fluorobenzene | Ethanol, H⁺ |

This compound as a Synthetic Intermediate

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of a variety of more complex molecules. The presence of multiple reactive sites allows for its use as a scaffold upon which to build intricate molecular architectures.

Building Block for Complex Organic Scaffolds

The halogen atoms on the aromatic ring of this compound are amenable to a range of cross-coupling reactions. For instance, the chloro group can participate in Suzuki, Stille, or Heck coupling reactions to form new carbon-carbon bonds, thereby constructing biaryl systems or introducing unsaturated side chains. These reactions are fundamental in the synthesis of complex natural products and novel organic materials.

Furthermore, the fluorine atom can influence the reactivity of the molecule and the properties of the final product. The methoxymethyl group can act as a directing group in metallation reactions, allowing for the selective functionalization of the adjacent positions on the benzene ring.

Precursor in the Synthesis of Specialty Chemicals and Materials

The derivatives of this compound are potential precursors for the synthesis of specialty chemicals and advanced materials. For example, the introduction of polymerizable groups through modification of the methoxymethyl side chain could lead to the formation of functional polymers with tailored properties such as thermal stability and flame retardancy, often conferred by the presence of halogen atoms. The unique electronic nature of the substituted benzene ring can also be exploited in the design of liquid crystals and other organic electronic materials.

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates

Halogenated and fluorinated aromatic compounds are prevalent in the structures of many modern agrochemicals and pharmaceuticals. The this compound core can be found within the structural framework of more complex molecules designed to interact with biological targets. The specific substitution pattern can influence the molecule's lipophilicity, metabolic stability, and binding affinity to enzymes and receptors.

For example, the 2-chloro-6-fluorobenzyl moiety, which can be readily derived from this compound, is a common structural motif in the design of inhibitors for various enzymes. The strategic placement of the chloro and fluoro substituents can lead to enhanced binding interactions within the active site of a target protein.

Table 3: Potential Applications of this compound Derivatives

| Application Area | Key Structural Feature | Example of Potential Transformation |

| Agrochemicals | Dihalogenated aromatic ring | Suzuki coupling to introduce a heterocyclic moiety common in fungicides. |

| Pharmaceuticals | 2-Chloro-6-fluorobenzyl group | Incorporation into a larger molecule to act as a pharmacophore for enzyme inhibition. |

| Materials Science | Functionalized side chain | Conversion of the methoxymethyl group to a polymerizable acrylate (B77674) or styrenic group. |

Emerging Applications of Halogenated Methoxymethylbenzene Derivatives

Halogenated methoxymethylbenzene derivatives are increasingly recognized for their potential in various advanced applications, largely owing to the unique properties imparted by the combination of halogen and methoxymethyl substituents. The presence of chlorine and fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of molecules, making them valuable in medicinal chemistry and agrochemistry. The methoxymethyl group, a protected form of a hydroxymethyl group, can serve as a crucial synthetic handle for further molecular elaboration.

Research into fluorinated aromatic compounds, a class to which this compound belongs, has highlighted their importance as building blocks in the development of novel materials and pharmaceuticals. For instance, fluorinated aromatic amino acids are pivotal in protein engineering and drug discovery, where they can modify the hydrophobicity and stability of peptides and proteins. beilstein-journals.org Similarly, the synthesis of fluorinated 1,2,3-triazoles, which can be derived from precursors with halogenated benzene rings, has shown promise in creating compounds with unique electronic and biological properties. rsc.org

While specific emerging applications for this compound are not extensively documented in publicly available literature, the structural motifs present in this molecule suggest its potential utility in several cutting-edge areas. The 1-chloro-3-fluoro substitution pattern is found in intermediates used for the synthesis of certain anticancer enzyme inducers and oxytocin (B344502) receptor antagonists. google.com This indicates that derivatives of this compound could be explored for similar biological activities.

Furthermore, the general class of polysubstituted benzenes is fundamental to the creation of complex organic molecules with tailored functions. libretexts.org The ability to selectively introduce various substituents onto the benzene ring allows for the development of compounds with specific electronic and steric properties, which is crucial for applications in materials science, such as the design of organic light-emitting diodes (OLEDs) and liquid crystals. The unique substitution pattern of this compound makes it an attractive candidate for investigation in these and other advanced material applications.

Data Tables

Table 1: Plausible Synthetic Route to this compound

| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |

| 1 | Bromination | 3-Chloro-2-fluoroaniline | N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), 0-35°C | 6-Bromo-3-chloro-2-fluoroaniline | Introduction of a bromine atom ortho to the amino group, which can later be converted to the methoxymethyl group. This reaction is analogous to the synthesis of 2-chloro-3-fluorobromobenzene. google.com |

| 2 | Sandmeyer Reaction | 6-Bromo-3-chloro-2-fluoroaniline | NaNO₂, H₂SO₄, then Cu₂O, H₂O | 6-Bromo-3-chloro-2-fluorophenol | Conversion of the amino group to a hydroxyl group, a necessary precursor for the methoxymethyl ether. |

| 3 | Williamson Ether Synthesis | 6-Bromo-3-chloro-2-fluorophenol | Chloromethyl methyl ether (MOM-Cl), NaH, THF | 1-Bromo-4-chloro-5-fluoro-2-(methoxymethoxy)benzene | Protection of the hydroxyl group as a methoxymethyl ether. |

| 4 | Grignard Formation and Formylation | 1-Bromo-4-chloro-5-fluoro-2-(methoxymethoxy)benzene | Mg, THF, then DMF | 4-Chloro-5-fluoro-2-(methoxymethoxy)benzaldehyde | Conversion of the bromo substituent to a formyl group, which can be reduced to a methyl group. |

| 5 | Wolff-Kishner or Clemmensen Reduction | 4-Chloro-5-fluoro-2-(methoxymethoxy)benzaldehyde | Hydrazine (N₂H₄), KOH, heat or Zn(Hg), HCl | This compound | Reduction of the aldehyde to a methyl group to yield the final product. |

Table 2: Related Halogenated Methoxymethylbenzene Derivatives and their Precursors

The synthesis and availability of various halogenated methoxymethylbenzene derivatives and their precursors underscore the chemical tractability and interest in this class of compounds. The following table lists some related molecules.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| 1-Chloro-3-fluoro-2-methoxybenzene | 53145-38-3 | C₇H₆ClFO | A methoxy group at the 2-position instead of a methoxymethyl group. sigmaaldrich.com |

| 1-Chloro-3-fluoro-5-(2-methoxyethyl)benzene | Not available | C₉H₁₀ClFO | A methoxyethyl group at the 5-position. nih.gov |

| 1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene | 2379322-10-6 | C₈H₇BrClFO | A bromo substituent at the 1-position, providing another handle for further reactions. bldpharm.com |

| 2-Chloro-3-fluorobromobenzene | Not available | C₆H₃BrClF | A precursor that could potentially be used in the synthesis of 2-substituted 1-chloro-3-fluorobenzenes. google.com |

| 1-Chloro-3-fluoro-2-methyl-benzene | 443-83-4 | C₇H₆ClF | A methyl group at the 2-position, highlighting the synthesis of 2-substituted derivatives. manchesterorganics.com |

Environmental Aspects: Transformation and Degradation Mechanisms of Halogenated Methoxybenzenes

Environmental Occurrence and Distribution of Halogenated Aromatic Ethers

Halogenated aromatic ethers, such as chlorinated and brominated anisoles and dimethoxybenzenes, are considered ubiquitous environmental contaminants. nih.govutoronto.ca These compounds originate from both natural (biogenic) and human-made (anthropogenic) sources. nih.gov Biogenic production often involves the microbial methylation of halogenated phenolic compounds, which can be naturally produced by marine organisms or result from industrial activities like the bleaching of wood pulp. nih.gov

Once in the environment, their properties govern their distribution. Many HMBs exhibit persistence and have been detected in the atmosphere, water, and soil. nih.govepa.gov Their presence in the air in remote locations suggests they are capable of long-range atmospheric transport. nih.gov Furthermore, certain halogenated methoxybenzenes have been shown to bioaccumulate in wildlife, including fish and marine mammals. nih.gov The widespread use of various halogenated compounds in industrial and consumer products, such as flame retardants, pesticides, and solvents, contributes to their release into the environment. epa.govnih.govnih.gov While specific data on 1-Chloro-3-fluoro-2-(methoxymethyl)benzene is not widely available, the general distribution patterns of related HMBs indicate a potential for broad environmental dispersal.

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds. For halogenated methoxybenzenes, the primary abiotic pathways are photochemical degradation and, to a lesser extent, hydrolysis.

Photochemical degradation, or photolysis, is a significant environmental breakdown process for many aromatic compounds, driven by energy from sunlight. magtech.com.cnresearchgate.net This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). magtech.com.cn

For halogenated organic contaminants (HOCs), photochemical degradation can proceed via several mechanisms:

Electron Transfer: The contaminant can react with photo-generated radical species. magtech.com.cn

Photo-induced Reduction: The molecule, in an excited state from absorbing light, can undergo reduction. magtech.com.cn

Photocatalysis: The presence of a photocatalyst, such as the semiconductor titanium dioxide (TiO2), can significantly accelerate degradation. mdpi.com When TiO2 absorbs UV light, it generates highly reactive species that can break down halogenated compounds into simpler, less toxic substances like CO2 and mineral acids. mdpi.com

Studies on halogenated anesthetics, which are structurally ethers, have demonstrated that photocatalytic oxidation is a promising technique for their degradation, achieving over 98% removal in relatively short timeframes under laboratory conditions. mdpi.com The efficiency of these reactions depends on factors like the light wavelength, contaminant concentration, and the presence of other substances in the environmental matrix. magtech.com.cn

Biotic Transformation and Microbial Dehalogenation Processes

Biotic degradation, driven by microorganisms, is a key process for the removal of persistent halogenated pollutants from the environment. nih.govresearchgate.net Microbes have evolved diverse enzymatic systems to break down these complex molecules, often using them as a source of carbon and energy. nih.govnih.gov

The microbial breakdown of halogenated aromatics is a multi-step process, typically involving a cascade of enzymatic reactions. nih.govmahidol.ac.th The crucial and often most difficult step is dehalogenation—the removal of the halogen substituent (chlorine or fluorine) from the aromatic ring. nih.gov

The general aerobic degradation pathway can be summarized as follows:

Ring Activation: The process is often initiated by dioxygenase enzymes, which incorporate one or two hydroxyl groups onto the aromatic ring, forming a halogenated catechol intermediate. nih.govarizona.edunih.gov For example, bacteria degrading chlorobenzene (B131634) convert it to chlorocatechol. arizona.edu

Dehalogenation: The removal of the halogen can occur at different stages. It can happen fortuitously during the initial hydroxylation step or via specific dehalogenases that replace the halogen with a hydroxyl group. nih.gov In the degradation of fluorobenzene (B45895) by certain bacteria, the pathway proceeds via 4-fluorocatechol, with the fluorine atom removed after the aromatic ring is cleaved. nih.gov

Ring Cleavage: The resulting catechol intermediate undergoes ring fission, catalyzed by other dioxygenases. nih.govnih.gov This breaks open the stable aromatic ring, forming aliphatic acids.

Metabolism: These simpler organic acids are then funneled into the central metabolic pathways of the microorganism, such as the Krebs cycle, ultimately being converted to carbon dioxide and water. researchgate.netnih.gov

The presence of multiple or different halogen atoms, as in this compound, can complicate degradation. The specific enzymes and pathways involved are highly dependent on the microbial species and the exact structure of the pollutant. nih.govnih.gov

Table 1: Key Enzymes in Microbial Degradation of Halogenated Aromatics

| Enzyme Class | Function in Degradation Pathway | Example Substrates | Reference |

| Dioxygenases | Initiate attack on the aromatic ring by adding hydroxyl groups; also involved in ring cleavage. | Chlorobenzene, Fluorobenzene, Naphthalene | nih.govnih.govnih.gov |

| Monooxygenases | Incorporate a single oxygen atom, often to activate the ring or modify side chains. | 2,4-Dichlorophenoxyacetic acid (2,4-D) | researchgate.net |

| Hydrolases | Cleave ester or ether bonds; can be involved in removing side chains or in dehalogenation. | Chlorpyrifos, Haloalkanes | researchgate.netdoaj.org |

| Dehydrogenases | Convert dihydrodiol intermediates to catechols. | Naphthalene, Fluorobenzene | nih.govnih.gov |

| Reductive Dehalogenases | Remove halogen atoms under anaerobic conditions, replacing them with hydrogen. | Highly chlorinated benzenes | arizona.edunih.gov |

Biochar, a charcoal-like material produced from the pyrolysis of biomass, has emerged as a promising tool for environmental remediation. nsf.govnih.gov It can enhance the degradation of halogenated organic contaminants through several interconnected mechanisms. researchgate.net

Adsorption: Biochar possesses a high surface area and porosity, allowing it to effectively adsorb organic contaminants from water and soil, thereby concentrating them and reducing their immediate bioavailability. nih.gov

Abiotic Degradation: The surface of biochar contains redox-active functional groups and can possess conductive properties. nsf.govnih.gov This allows it to act as an electron shuttle, facilitating redox reactions that can abiotically degrade contaminants. It can accept electrons from reducing agents in the environment and donate them to the halogenated compound, promoting reductive dehalogenation. nsf.gov

Biotic Enhancement: Biochar can stimulate microbial activity and enhance biodegradation. researchgate.net Its porous structure provides a protective habitat for microorganisms, and its surface can facilitate the exchange of electrons between microbes and contaminants, a process known as direct interspecies electron transfer (DIET). nsf.govnih.gov By creating favorable microenvironments and mediating key redox processes, biochar can support the microbial communities responsible for dehalogenation. nsf.gov

The combination of these biotic and abiotic processes makes biochar a powerful amendment for remediating sites contaminated with persistent halogenated compounds. nih.govresearchgate.net

Table 2: Mechanisms of Biochar in Halogenated Compound Degradation

| Mechanism | Description | Role in Degradation | Reference |

| Adsorption | Binding of contaminant molecules to the biochar surface and within its pores. | Concentrates pollutants; reduces mobility and bioavailability. | nih.gov |

| Redox-Mediation (Abiotic) | Acts as an electron shuttle, accepting and donating electrons via redox-active moieties. | Facilitates abiotic reductive dehalogenation of contaminants. | nsf.govnih.gov |

| Microbial Habitat | Provides a porous, high-surface-area matrix that protects microorganisms. | Enhances the population and activity of degrading microbes. | nsf.gov |

| Electron Shuttling (Biotic) | Mediates electron transfer between microorganisms and contaminants. | Stimulates microbial respiration and enzymatic degradation processes. | nih.govresearchgate.net |

Mechanistic Studies of Environmental Fate and Persistence

The environmental fate of halogenated methoxybenzenes, also known as haloanisoles, is intricately linked to their chemical structure. While specific data on this compound is limited, extensive research on analogous compounds provides a strong basis for understanding its likely transformation pathways. The environmental behavior of halogenated anisoles is often predicted to be similar to that of chlorobenzenes. nih.gov

Microbial degradation is a primary mechanism for the breakdown of these compounds in soil and aquatic environments. nih.gov This process can occur under both aerobic and anaerobic conditions, with distinct enzymatic pathways.

Aerobic Degradation:

Under aerobic conditions, the initial attack on the aromatic ring of halogenated compounds is typically initiated by oxygenase enzymes. eurochlor.org This involves the insertion of one or two oxygen atoms into the benzene (B151609) ring, leading to the formation of hydroxylated intermediates. nih.govnih.gov For halogenated methoxybenzenes, two primary initial steps are plausible:

O-Demethylation: The methoxy (B1213986) group can be cleaved by monooxygenase enzymes to form the corresponding chlorofluorophenol. This resulting phenol (B47542) is then susceptible to further degradation.

Hydroxylation of the Aromatic Ring: Dioxygenase enzymes can hydroxylate the aromatic ring to form a substituted catechol. nih.gov For instance, the degradation of fluorobenzene has been shown to proceed via the formation of 4-fluorocatechol. nih.gov Similarly, chlorobenzene degradation can lead to the formation of chlorocatechols. nih.gov

Once a (halo)catechol is formed, the aromatic ring is cleaved by either ortho or meta cleavage pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. nih.gov The ortho-cleavage pathway is often more productive for halogenated catechols, as the meta-cleavage of certain halocatechols can lead to the formation of toxic dead-end products. nih.gov Subsequent enzymatic reactions lead to the removal of the halogen substituents (dehalogenation) and the breakdown of the carbon chain into central metabolites that can enter the tricarboxylic acid (TCA) cycle. nih.gov

Anaerobic Degradation:

In the absence of oxygen, a different set of microbial processes governs the degradation of halogenated aromatic compounds. Reductive dehalogenation is a key initial step, where a halogen atom is removed and replaced by a hydrogen atom. eurochlor.org This process is particularly important for more highly chlorinated compounds. Following partial or complete dehalogenation, the resulting aromatic hydrocarbon can be further degraded through ring reduction and cleavage. Some anaerobic bacteria can utilize methoxylated aromatic compounds, producing metabolites like acetate (B1210297) and butyrate (B1204436) from the hydroxylated aromatic residue. nih.gov

Abiotic Degradation:

In addition to microbial processes, abiotic mechanisms can contribute to the transformation of halogenated methoxybenzenes.

Photolysis: Photodegradation in the atmosphere or surface waters can be a significant transformation pathway. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-halogen or carbon-oxygen bonds.

Hydrolysis: While generally slow for aryl halides, hydrolysis, the reaction with water, can lead to the replacement of a halogen atom with a hydroxyl group. This process is often pH-dependent and can be influenced by the specific halogen present.

The persistence of this compound in the environment will be determined by the interplay of these biotic and abiotic degradation pathways. The presence of both chlorine and fluorine atoms, along with the methoxymethyl group, will influence the susceptibility of the molecule to enzymatic attack and chemical transformation.

Interactive Data Table: Key Enzymes and Pathways in the Degradation of Halogenated Aromatic Compounds

| Degradation Process | Key Enzyme Class | Initial Reaction | Subsequent Steps | Relevant Substrate Examples |

| Aerobic Degradation | Monooxygenases | O-Demethylation or Hydroxylation | Formation of phenols or catechols | Anisole, Halogenated Anisoles |

| Dioxygenases | Dihydroxylation of the aromatic ring | Formation of (halo)catechols | Benzene, Chlorobenzene, Fluorobenzene nih.govnih.gov | |

| Catechol 1,2-Dioxygenase | ortho-cleavage of catechol ring | Dehalogenation and entry into central metabolism | 4-Fluorocatechol, Chlorocatechols nih.gov | |

| Catechol 2,3-Dioxygenase | meta-cleavage of catechol ring | Can lead to toxic byproducts with some halocatechols | 3-Chlorocatechol nih.gov | |

| Anaerobic Degradation | Reductive Dehalogenases | Removal of halogen atoms | Formation of less halogenated aromatics | Highly chlorinated benzenes |

Interactive Data Table: General Environmental Fate of Halogenated Aromatic Analogs

| Compound Class | Primary Degradation Pathway(s) | Key Intermediates | Persistence Factors |

| Halogenated Anisoles | Aerobic biodegradation (O-demethylation, ring hydroxylation), Photolysis | Halophenols, Halocatechols | Similar to chlorobenzenes nih.gov |

| Chlorobenzenes | Aerobic biodegradation, Anaerobic reductive dehalogenation | Chlorocatechols, Benzene | Degree of chlorination |

| Fluorobenzenes | Aerobic biodegradation | Fluorocatechols | Strength of the C-F bond |

Q & A

Q. What are the common synthetic routes for 1-Chloro-3-fluoro-2-(methoxymethyl)benzene, and what factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves sequential halogenation and functionalization of a benzene ring. A key route includes:

- Halogenation: Introducing chlorine and fluorine via electrophilic substitution using reagents like Cl₂ (with FeCl₃ catalyst) or Selectfluor® for fluorination .

- Methoxymethylation: Employing Williamson ether synthesis, where a methoxymethyl group is introduced via nucleophilic substitution (e.g., reaction with NaOMe and CH₃OCH₂Cl) .

Critical Factors:

- Catalyst Selection: FeCl₃ for chlorination and palladium catalysts for coupling reactions .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .

- Temperature Control: Halogenation often requires low temperatures (−10°C to 25°C) to minimize side reactions .

Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Catalysts | Solvent | Temperature Range |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | DCM | 0–25°C |

| Fluorination | Selectfluor®, K₂CO₃ | Acetonitrile | 25–50°C |

| Methoxymethylation | NaOMe, CH₃OCH₂Cl | DMSO | 60–80°C |

Q. How do the positions of substituents on the benzene ring affect the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The ortho, meta, and para positions of chloro, fluoro, and methoxymethyl groups dictate electronic and steric effects:

- Electron-Withdrawing Effects: Fluorine (meta) deactivates the ring, directing nucleophiles to less hindered positions .

- Steric Hindrance: The methoxymethyl group (ortho) creates steric bulk, slowing substitutions at adjacent positions .

- Activating Effects: Methoxymethyl’s electron-donating nature (ortho) can activate specific sites for electrophilic attack .

Example: In Suzuki-Miyaura coupling, the meta-fluoro group reduces electron density at the para position, favoring coupling at the ortho-chloro site .

Advanced Research Questions

Q. How can conflicting data from Suzuki-Miyaura coupling reactions involving this compound be resolved?

Methodological Answer: Contradictions in coupling yields or regioselectivity often arise from:

- Catalyst Variability: Pd(PPh₃)₄ vs. Pd(dba)₂ may favor different sites due to ligand bulk .

- Solvent Polarity: DMF increases reaction rate but may promote side reactions versus THF .

- Additives: Use of K₂CO₃ (strong base) vs. Cs₂CO₃ (milder) alters deprotonation efficiency .

Resolution Strategy:

- Design of Experiments (DoE): Systematically vary catalyst, solvent, and base to isolate key variables.

- Kinetic Studies: Monitor intermediate formation via LC-MS to identify rate-limiting steps .

Q. What computational methods are recommended for predicting the regioselectivity of electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to map electron-rich regions susceptible to electrophiles .

- Molecular Dynamics (MD): Simulate steric effects of the methoxymethyl group on transition states .

- Machine Learning (ML): Train models on existing EAS data to predict site selectivity for novel derivatives .

Case Study: DFT analysis of this compound predicts para nitration dominance due to fluorine’s deactivating meta effect and methoxymethyl’s ortho activation .

Q. How can structural analogs of this compound be used to validate contradictory biological activity data?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with substituent variations (e.g., replacing methoxymethyl with trifluoromethyl) to isolate bioactive groups .

- Structure-Activity Relationship (SAR): Correlate substituent electronic profiles (Hammett σ constants) with antimicrobial potency .

- Crystallography: Resolve X-ray structures of the compound bound to target enzymes (e.g., cytochrome P450) to identify key interactions .

Example: Replacing ortho-methoxymethyl with ethynyl (as in 2-Chloro-1-ethynyl-4-methoxybenzene) reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets .

Q. What strategies mitigate decomposition during long-term storage of halogenated benzene derivatives?

Methodological Answer:

- Stabilizers: Add radical scavengers (e.g., BHT) to inhibit light-induced C-Cl bond cleavage .

- Storage Conditions: Use amber vials under inert gas (N₂/Ar) at −20°C to reduce hydrolysis and oxidation .

- Purity Monitoring: Regular GC-MS analysis to detect degradation products (e.g., 3-fluoroanisole from methoxymethyl cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.